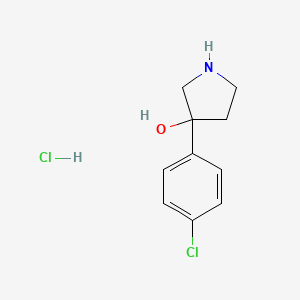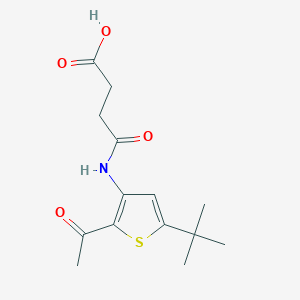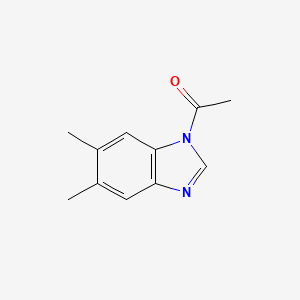
3-(p-Chlorophenyl)-3-pyrrolidinol hydrochloride
Descripción general
Descripción
3-(p-Chlorophenyl)-3-pyrrolidinol hydrochloride, also known as PCP-OH or PHP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has been extensively studied for its pharmacological properties. The compound has a unique chemical structure and exhibits a wide range of biological activities, making it an important research tool in various fields of science.
Aplicaciones Científicas De Investigación
Structural and Chemical Characterization
- The structural analysis of related chlorophenyl and pyrrolidine compounds indicates their potential for forming stable crystalline structures through various intermolecular interactions. For instance, compounds with chlorophenyl and thiophene rings exhibit planarity and stabilized structures via hydrogen bonding and van der Waals forces, suggesting potential in material science and molecular engineering applications (Ray et al., 1997).
Synthesis and Characterization of Complexes
- Research on Co(III) complexes incorporating pyrrolidine showcases the synthesis and structural characterization of these complexes. The findings suggest applications in coordination chemistry and catalysis, where the pyrrolidine moiety plays a crucial role in the complex's stability and reactivity (Amirnasr et al., 2001).
Optical Properties and Sensing Applications
- Studies on chlorophyll derivatives and other heteroatom-containing luminogens indicate the exploration of optical properties, such as fluorescence and charge transfer. These characteristics are pivotal in developing sensors, organic electronics, and photovoltaic devices, where intramolecular interactions and the structural role of pyrrolidine could be critical (Yamamoto & Tamiaki, 2015).
Catalysis and Synthetic Applications
- The catalytic application of Cr(III)(salen)Cl in the enantioselective synthesis of pyrrolidinol derivatives demonstrates the utility of pyrrolidine-containing compounds in asymmetric synthesis and organic transformation. This suggests potential research applications in developing novel synthetic methodologies and pharmaceuticals (Yang et al., 2009).
Conductive Polymer Films
- The preparation of conductive polymer films through electropolymerization processes involving pyrrolidine and related compounds illustrates their significance in materials science. Such studies indicate the potential for developing new materials with applications in electronics, coatings, and energy storage devices (Zhu et al., 2011).
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABQNRFBTRGANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986829 | |
| Record name | 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Chlorophenyl)-3-pyrrolidinol hydrochloride | |
CAS RN |
67466-40-4 | |
| Record name | 3-Pyrrolidinol, 3-(p-chlorophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067466404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol](/img/structure/B1636424.png)

![Tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate](/img/structure/B1636437.png)


![5-Methyl-1-[5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1636447.png)




![2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B1636497.png)

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B1636503.png)